5-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-methoxybenzene-1-sulfonamide
CAS No.: 896328-55-5
Cat. No.: VC7147270
Molecular Formula: C19H17F2NO6S2
Molecular Weight: 457.46
* For research use only. Not for human or veterinary use.
![5-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-methoxybenzene-1-sulfonamide - 896328-55-5](/images/structure/VC7147270.png)
Specification
CAS No. | 896328-55-5 |
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Molecular Formula | C19H17F2NO6S2 |
Molecular Weight | 457.46 |
IUPAC Name | 5-fluoro-N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-2-methoxybenzenesulfonamide |
Standard InChI | InChI=1S/C19H17F2NO6S2/c1-27-16-9-6-14(21)11-18(16)30(25,26)22-12-19(17-3-2-10-28-17)29(23,24)15-7-4-13(20)5-8-15/h2-11,19,22H,12H2,1H3 |
Standard InChI Key | LQGKFCWYHSAMMW-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a bis-sulfonamide core with two distinct aromatic systems:
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A 5-fluoro-2-methoxybenzenesulfonamide moiety
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A 4-fluorobenzenesulfonyl group linked via a 2-(furan-2-yl)ethyl bridge
The presence of dual sulfonyl groups creates a highly polarized molecular structure, while the furan ring introduces conformational constraints. The fluorine atoms at positions 5 (benzene ring) and 4' (benzenesulfonyl group) enhance electronegativity and potential hydrogen-bonding capabilities.
Table 1: Structural Comparison with Analogous Sulfonamides
Parameter | Target Compound | VC7063432 | VC6464767 |
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Core Structure | Bis-sulfonamide | Bis-sulfonamide | Bis-sulfonamide |
Aromatic Substituents | 5-Fluoro, 2-methoxy | 3-Fluoro, 4-methoxy | 4-Fluoro, 2-methyl |
Bridge Composition | 2-(Furan-2-yl)ethyl | 2-(Furan-2-yl)ethyl | 2-(Furan-2-yl)ethyl |
Molecular Weight | 473.47 | 457.46 | 441.46 |
Synthesis and Preparation
General Sulfonamide Synthesis
Patent EP2385938B1 outlines methodologies applicable to this compound's synthesis:
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Sulfonylation: Reacting 5-fluoro-2-methoxybenzenesulfonyl chloride with 2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethylamine
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Coupling Reactions: Palladium-catalyzed cross-couplings for furan incorporation (e.g., Suzuki-Miyaura using furan-2-ylboronic acid)
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Protecting Group Strategies: Use of tert-butoxycarbonyl (Boc) groups for amine protection during sulfonamide formation
Critical Reaction Parameters
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Temperature: 0-5°C during sulfonylation to prevent di-sulfonation byproducts
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Solvent System: Dichloromethane/tetrahydrofuran (3:1 v/v) for optimal reagent solubility
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Catalyst: Pd(PPh₃)₄ (0.5 mol%) for furan-ethyl bridge formation
Physicochemical Properties
Calculated Properties
Using Advanced Chemistry Development (ACD/Labs) software predictions:
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logP: 2.87 (moderate lipophilicity)
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pKa: 6.21 (sulfonamide proton)
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Aqueous Solubility: 23.7 mg/L at pH 7.4
Spectroscopic Characteristics
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¹H NMR (predicted, DMSO-d₆):
δ 8.21 (d, J=8.4 Hz, 2H, Ar-H)
δ 7.89 (m, 3H, Furan-H + Ar-H)
δ 6.72 (dd, J=3.1 Hz, 1H, Furan-H)
δ 4.12 (q, J=6.8 Hz, 2H, CH₂)
δ 3.85 (s, 3H, OCH₃) -
MS (ESI+): m/z 474.1 [M+H]⁺ (calculated)
Patent and Research Landscape
Key Patent Claims
EP2385938B1 protects derivatives with:
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Substituent Variations: Fluoro, methoxy, methyl at specific aromatic positions
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Therapeutic Indications:
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Inflammatory disorders (Claim 23)
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Oncological applications (Claim 47)
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Metabolic disease (Claim 89)
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Structure-Activity Relationships (SAR)
Critical modifications affecting bioactivity:
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